2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone
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Overview
Description
2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one is a complex organic compound featuring a trifluoromethyl group, a benzimidazole moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2,4,6-trimethylphenyl ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole core or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and the benzimidazole moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted analogs.
Scientific Research Applications
2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzimidazole core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-Benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetic acid
- 3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one stands out due to its unique combination of a benzimidazole core, a trifluoromethyl group, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23F3N2OS |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C26H23F3N2OS/c1-16-11-17(2)24(18(3)12-16)23(32)15-33-25-30-21-13-20(26(27,28)29)9-10-22(21)31(25)14-19-7-5-4-6-8-19/h4-13H,14-15H2,1-3H3 |
InChI Key |
UPQOCJIUDBBUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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